Bis(3,4,5-trimethoxyphenyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H23NO6 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3,4,5-trimethoxyphenyl)aniline |
InChI |
InChI=1S/C18H23NO6/c1-20-13-7-11(8-14(21-2)17(13)24-5)19-12-9-15(22-3)18(25-6)16(10-12)23-4/h7-10,19H,1-6H3 |
InChI Key |
AQZVXKWPDCSRAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Conceptual Framework of Diarylamines and Polyarylamines in Synthetic Chemistry
Diarylamines, characterized by a nitrogen atom connected to two aryl (aromatic ring) substituents, and their extended analogues, polyarylamines, represent a cornerstone of modern synthetic chemistry. nih.gov These structures are not merely simple organic molecules; they are considered "privileged structures" due to their frequent appearance in a vast range of functional molecules, from pharmaceuticals to advanced materials. nih.govacs.org
Diarylamines serve as versatile synthons, or building blocks, for creating more complex molecules. nih.gov Their structural rigidity, combined with the electronic properties conferred by the aryl groups, makes them ideal scaffolds for designing compounds that can interact with specific biological targets or exhibit useful photophysical properties. The development of efficient synthetic routes to access diarylamines has been a major focus of chemical research. Key methods include transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) and transition-metal-free approaches like nucleophilic aromatic substitution (SNAr) and the Smiles rearrangement. acs.orgnih.gov
Polyarylamines, such as those based on triphenylamine (B166846) or carbazole (B46965) cores, are crucial in materials science. researchgate.net Their ability to transport positive charge carriers (holes) makes them indispensable as hole transport layers (HTLs) in organic electronic devices, including Organic Light Emitting Diodes (OLEDs) and perovskite solar cells. researchgate.netacs.org The performance of these devices is highly dependent on the chemical and electronic properties of the polyarylamine used. acs.org
| Synthetic Method | Description | Key Features |
|---|---|---|
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an amine. | Broad substrate scope, high efficiency, widely used in medicinal chemistry. acs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient arene with a nucleophile (amine). Does not require a metal catalyst. | Effective for electron-poor aromatics; utility can be limited by steric hindrance. acs.orgnih.gov |
| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. Recent variations allow for diarylamine synthesis from sulfinamides. | Transition-metal-free, proceeds under mild conditions, can produce highly hindered diarylamines. acs.orgnih.gov |
| Ring-Opening Difunctionalization | A strategy involving the synthesis of amino-substituted diaryliodonium salts followed by a one-pot N-arylation and ring-opening. | Creates highly functionalized diarylamines with good atom economy. |
Significance of the 3,4,5 Trimethoxyphenyl Moiety in Chemical Design
The 3,4,5-trimethoxyphenyl (TMP) group is a recurring and highly significant pharmacophore in medicinal chemistry, particularly in the development of anticancer agents. mdpi.comnih.gov This structural motif is a key feature of numerous natural and synthetic compounds that exhibit potent biological activity. Its importance is often linked to its ability to interact with the protein tubulin, disrupting the formation of microtubules essential for cell division, which can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.comtandfonline.com
The TMP moiety is a component of the well-known tubulin inhibitor colchicine (B1669291) and has been incorporated into a multitude of other molecular scaffolds to create new therapeutic candidates. mdpi.com Researchers have attached the TMP group to diverse heterocyclic systems, including thiazoles, pyrrolizines, pyridines, and chalcones, to generate potent antiproliferative agents. mdpi.comnih.govtandfonline.comnih.gov For example, chalcones bearing a TMP motif have been identified as a novel class of compounds capable of inhibiting oncogenic K-Ras signaling, a critical pathway in many cancers. nih.gov The three methoxy (B1213986) groups on the phenyl ring are crucial for this activity, influencing the molecule's electronic properties and its ability to form key interactions, such as hydrogen bonds, with biological targets. tandfonline.com
| Compound Class | Core Scaffold | Reported Research Focus/Activity |
|---|---|---|
| Thiazole Derivatives | 4-(3,4,5-Trimethoxyphenyl)thiazole | Antiproliferative agents, potential tubulin inhibitors. mdpi.com |
| Pyrrolizine Derivatives | Pyrrolizine | Multi-target cytotoxic agents, tubulin polymerization inhibitors. nih.gov |
| Chalcone (B49325) Derivatives | Chalcone (1,3-diaryl-2-propen-1-one) | Inhibition of oncogenic K-Ras signaling, anticancer properties. nih.gov |
| Pyridine (B92270) Derivatives | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine | Tubulin polymerization inhibitors, anticancer agents. tandfonline.com |
Computational Chemistry and Molecular Modeling Studies of Bis 3,4,5 Trimethoxyphenyl Amine Analogues
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This technique is vital in drug design for estimating the strength of the interaction between a potential drug and its biological target.
Molecular docking simulations have been employed to predict the binding conformations of various analogues containing the 3,4,5-trimethoxyphenyl moiety. For instance, in studies of pyrrolizine derivatives bearing this group, docking analyses have revealed high binding affinities towards targets like tubulin and cyclin-dependent kinase-2 (CDK-2). nih.gov These simulations show that the 3,4,5-trimethoxyphenyl ring often plays a crucial role in anchoring the ligand within the binding pocket of the target protein. researchgate.net For example, in the case of tubulin inhibitors, this ring can occupy the same sub-cavity as the corresponding moiety in colchicine (B1669291), a well-known tubulin-binding agent. researchgate.net Similarly, docking studies of trimethoxyphenyl pyridine (B92270) derivatives as tubulin inhibitors have confirmed the importance of hydrogen bonding and hydrophobic interactions for their antitumor activity. uky.edu
In a study of 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides, molecular modeling revealed that these compounds interact with the colchicine binding site of α,β-tubulin through hydrogen bonding and hydrophobic interactions. nih.gov The orientation and interactions predicted by docking are critical for understanding the structure-activity relationships of these compounds.
Beyond predicting the binding pose, molecular docking can also provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target.
For a series of pyrrolizine derivatives, molecular docking studies have calculated the binding affinities (in kcal/mol) against various cancer-related proteins, demonstrating their potential as multi-target cytotoxic agents. nih.gov Similarly, docking of 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamides with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase has been used to identify compounds with the best interaction energies. ijrps.comresearchgate.net
Interactive Table: Binding Affinity of Selected Analogues
| Compound/Analogue | Target Protein | Binding Affinity/Activity | Reference |
| Pyrrolizine derivatives (e.g., 16a, 16b, 16d) | Tubulin, CDK-2, EGFR | High binding affinities (docking scores) | nih.gov |
| Trimethoxyphenyl pyridine derivative (VI) | Tubulin | IC50 = 8.92 nM | uky.edu |
| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides (e.g., 4e) | MCF-7 cells | IC50 = 7.79 µM | nih.gov |
| trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731) | Platelet Activating Factor (PAF) Receptor | KB = 2.7 x 10-8 M | mdpi.com |
| 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide (5a) | EGFR Tyrosine Kinase | Good interaction based on docking | ijrps.comresearchgate.net |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide a deeper understanding of molecular properties that govern their behavior.
DFT calculations have been widely used to study the electronic properties of molecules containing the trimethoxyphenyl group. These studies can optimize the molecular geometry and calculate various electronic parameters. For instance, DFT studies on 3,4,5-trimethoxyaniline (B125895) have been used to compute structural parameters and vibrational frequencies, which show good agreement with experimental data. researchgate.net
In a study of substituted diphenylamine (B1679370) antioxidants, DFT at the B3LYP level of theory was used to optimize the structures of the compounds and their complexes with Cu2+, providing insights into their antioxidant effectiveness. nih.gov DFT calculations on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate using the B3LYP/6-31G+(d,p) basis set have been performed to evaluate its chemical reactivity parameters. nih.gov These theoretical calculations are crucial for understanding the intrinsic electronic nature of these molecules and predicting their reactivity in different chemical environments. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transitions of a molecule. mdpi.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com
DFT calculations are commonly used to determine the HOMO and LUMO energies and the resulting energy gap. For example, in a study of isoflavene-based Mannich bases, the HOMO-LUMO energy gaps were calculated at the B3LYP/6-311G(d,p) level to assess their chemical reactivity and bioactivity. mdpi.com Similarly, for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was found, indicating that charge transfer interactions are likely to occur within the molecule, leading to high chemical reactivity. nih.gov The effect of substituents, such as methoxy (B1213986) groups, on the HOMO-LUMO gap has also been investigated in lignin (B12514952) models, where the presence of methoxy groups was found to influence molecular stability. mdpi.com
Interactive Table: HOMO-LUMO Gap of Selected Analogues
| Compound/Analogue | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
| Isoflavene-based Mannich base (Compound 16) | B3LYP/6-311G(d,p) | - | - | 0.1431 | mdpi.com |
| H-type phenolic lignin | DFT | - | - | 7.2413 | mdpi.com |
| G-type phenolic lignin | DFT | - | - | 6.8342 | mdpi.com |
| S-type phenolic lignin | DFT | - | - | 6.7321 | mdpi.com |
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences their physical properties. Crystal structure analysis, often complemented by computational techniques like Hirshfeld surface analysis, provides detailed information about these interactions.
In the crystal structure of a palladium(II) complex containing a 2-[5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine ligand, the three-dimensional architecture is consolidated by classical N/O—H⋯O hydrogen bonds and weak C—H⋯F/N/O contacts. nih.gov Similarly, in a cocrystal of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, various hydrogen bonding contacts, including N–H…O=C, N–H…OMe, and N–H…S, are observed. researchgate.net
Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular contacts in a crystal. For a bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) complex, this analysis revealed the relative contributions of different contacts to the crystal packing, with H⋯H, H⋯C/C⋯H, and H⋯N/N⋯H interactions being the most significant. In the crystal of 4,5-bis-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol (B129727) monosolvate, molecules are linked into dimers by N—H⋯O and O—H⋯N hydrogen bonds. uky.edu These studies highlight the importance of various weak interactions in dictating the supramolecular assembly of these complex molecules.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, researchers can identify key interactions and their relative strengths. For several analogues of Bis(3,4,5-trimethoxyphenyl)amine, this analysis has revealed the prevalence of specific types of contacts that are crucial for molecular assembly.
Other significant interactions observed in analogues include O···H/H···O, C···H/H···C, and N-H···O hydrogen bonds. taylorandfrancis.comd-nb.inforesearchgate.net The presence of the multiple methoxy groups on the phenyl rings provides numerous oxygen atoms that can act as hydrogen bond acceptors, leading to the formation of C-H···O interactions which play a vital role in stabilizing the crystal structure. nih.govnih.gov These interactions are typically visualized as red spots on the d_norm mapped Hirshfeld surface, indicating close intermolecular contacts. taylorandfrancis.comnih.gov The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these interactions, providing a quantitative measure of their contribution to the crystal packing. d-nb.inforesearchgate.net
| Analogue Type | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Other Contacts (%) | Reference |
|---|---|---|---|---|---|
| Dimethylcyclohex-2-en-1-one derivative | 76.8 | 15.2 | 6.9 | O···O (1.0) | taylorandfrancis.com |
| Ethylenediamine derivative | 77.5 | 3.1 | 16.0 | N···H (1.7) | d-nb.info |
| Cyclohex-1-ene-1,3,5-tricarboxylate derivative | 40.1 | 14.5 | 11.2 | H···F (16.3), N···H (14.7) | researchgate.net |
3D-Interaction Energy Framework Analysis
To further understand the energetics of crystal packing, 3D-interaction energy framework analysis is often performed. This method calculates the interaction energies between a central molecule and its neighbors, breaking them down into electrostatic, polarization, dispersion, and repulsion components. nih.gov
Pharmacokinetic Property Predictions (excluding specific clinical outcomes)
The prediction of pharmacokinetic properties is a critical step in the early stages of drug development. In silico models are widely used to estimate how a compound will be absorbed, distributed, metabolized, and excreted (ADME), as well as to assess its potential for toxicity.
Absorption, Distribution, Metabolism (ADMET) Profiling
ADMET profiling for this compound and its analogues is performed using various computational tools. These predictions help in identifying potential liabilities before a compound is synthesized and tested in vitro or in vivo.
Key predicted ADMET properties include:
Gastrointestinal (GI) Absorption: This parameter predicts how well a compound will be absorbed from the gut into the bloodstream. Compounds with the trimethoxyphenyl moiety have been predicted to have high gastrointestinal absorption.
Blood-Brain Barrier (BBB) Permeability: This predicts the ability of a compound to cross the barrier that protects the brain. The predicted BBB penetration is an important factor for drugs targeting the central nervous system.
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing their efficacy. Predictions determine if a compound is likely to be a substrate or inhibitor of this protein.
Cytochrome P450 (CYP) Inhibition: CYP enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. Predictions for various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are routinely calculated. frontiersin.org
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Good potential for oral absorption. |
| BBB Permeant | Yes | Likely to cross the blood-brain barrier. |
| P-gp Substrate | Yes | May be subject to efflux by P-glycoprotein. |
| CYP1A2 Inhibitor | No | Low potential for drug interactions via this isoform. |
| CYP2C9 Inhibitor | Yes | Potential for drug interactions via this isoform. |
| CYP2C19 Inhibitor | No | Low potential for drug interactions via this isoform. |
| CYP2D6 Inhibitor | Yes | Potential for drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug interactions via this isoform. |
Note: The data in this table is based on computational predictions from various ADMET prediction tools and should be interpreted with caution.
Drug-Likeness Assessment
Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. One of the most widely used guidelines is Lipinski's Rule of Five. numberanalytics.comdrugbank.com This rule states that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
The properties of this compound have been calculated to assess its compliance with Lipinski's Rule of Five.
| Parameter | Value | Rule (≤) | Compliance |
|---|---|---|---|
| Molecular Weight | 361.4 g/mol | 500 | Yes |
| XLogP3 | 2.8 | 5 | Yes |
| Hydrogen Bond Donor Count | 1 | 5 | Yes |
| Hydrogen Bond Acceptor Count | 7 | 10 | Yes |
Data sourced from PubChem CID 122360612. nih.gov
Based on these calculated properties, this compound does not violate any of Lipinski's rules, suggesting it has a favorable drug-like profile. Studies on other analogues containing the 3,4,5-trimethoxyphenyl moiety have also shown good concordance with Lipinski's rules, indicating that this scaffold can be a promising starting point for the development of new therapeutic agents. nih.gov
Applications and Biological Research Perspectives of Bis 3,4,5 Trimethoxyphenyl Amine Derivatives in Materials Science and Chemical Biology
Materials Science Applications
Derivatives of Bis(3,4,5-trimethoxyphenyl)amine, particularly its organosilane counterparts, have garnered significant interest in materials science due to their versatile chemical functionalities. These compounds serve as crucial building blocks and additives in the development of high-performance polymers, coatings, and advanced composite materials.
Amine compounds are fundamental components in polymer chemistry, most notably as curing agents or hardeners for epoxy resins. threebond.co.jppcimag.comgantrade.com The reaction between the active hydrogen atoms on the amine and the epoxy groups of the resin creates a cross-linked, three-dimensional thermoset network. threebond.co.jp This process transforms the liquid resin into a solid, rigid material with high mechanical strength, thermal stability, and chemical resistance. gantrade.comterchemicals.com
Amines are categorized based on their chemical structure (aliphatic, cycloaliphatic, or aromatic), each imparting distinct properties to the final cured product. threebond.co.jp Aromatic amines, for instance, are known to confer excellent heat and chemical resistance. threebond.co.jp Multifunctional amines are particularly significant as they lead to high crosslink densities, resulting in materials with superior thermal and chemical resistance and excellent mechanical properties. gantrade.com The versatility of amine hardeners allows for the formulation of epoxy systems with a wide range of processing characteristics and performance capabilities, unmatched by other classes of curing agents. pcimag.com While amines are broadly used in epoxy systems, the specific application of the parent compound this compound as a curing agent is less detailed in current research, which more heavily focuses on its functionalized derivatives. pcimag.comsinosil.com
A prominent derivative, Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA), is a bifunctional organosilane widely employed as a coupling agent. sinosil.com These agents are crucial for creating durable bonds between chemically dissimilar materials, such as inorganic substrates and organic polymers. sinosil.comchemicalbook.com BTMSPA's structure features two key functionalities: hydrolyzable trimethoxysilyl groups and a reactive secondary amine group. ontosight.aigelest.com The silane (B1218182) groups can react with the surface of inorganic materials like glass, metals, and ceramics, while the amine group can form covalent bonds with organic resins like epoxies and polyurethanes. ontosight.ainbinno.com This dual reactivity allows BTMSPA to form a strong, stable interface that resists moisture, heat, and mechanical stress. nbinno.com
Table 1: Physicochemical Properties of Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₂H₃₁NO₆Si₂ or C₁₄H₃₃NO₆Si₂ | nbinno.comottokemi.com |
| Molecular Weight | 341.55 g/mol or 383.6 g/mol | nbinno.comsigmaaldrich.com |
| Appearance | Clear, colorless liquid | nbinno.com |
| Density | 1.04 - 1.08 g/mL at 25 °C | nbinno.comsigmaaldrich.com |
| Boiling Point | 152 °C at 4 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.432 | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 82985-35-1 | ottokemi.comsigmaaldrich.comsigmaaldrich.com |
Silane-based surface treatments have emerged as a promising alternative to traditional chromate (B82759) treatments for corrosion protection on metals like steel and aluminum. chemicalbook.com BTMSPA is utilized in the formulation of these protective coatings, often in combination with other silanes such as vinyltriacetoxysilane (B1195284) (VTAS). chemicalbook.comottokemi.comchemicalbook.com The hydrophilic nature of the bis-aminosilane promotes strong bonding to metal substrates. chemicalbook.com When applied to a metal surface, the silanol (B1196071) groups of hydrolyzed BTMSPA bond with surface hydroxyls, forming a cured siloxane network that acts as a barrier. chemicalbook.comottokemi.com This coating improves adhesion for subsequent paint or polymer layers and provides effective resistance to environmental degradation and corrosion. chemicalbook.com Mixtures of BTMSPA and VTAS are particularly noted for their stability in water-based systems and their ability to deliver corrosion protection performance comparable to solvent-based silanes. chemicalbook.com
Bis[3-(trimethoxysilyl)propyl]amine serves as a silsesquioxane precursor in the synthesis of hybrid mesostructured organosilica materials. sigmaaldrich.comsilimtec.com These advanced materials are characterized by having organic functional groups incorporated directly into the silica (B1680970) framework of a mesoporous structure. rsc.orgcapes.gov.br In a typical synthesis, BTMSPA is co-condensed with other silica precursors, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE), in the presence of a surfactant template. sigmaaldrich.comchemicalbook.com This "all-in-one" approach allows for the homogeneous distribution of amine functional groups throughout the channel walls of the resulting porous material. rsc.org The resulting hybrid organosilicas possess high surface areas, ordered pore structures, and a high density of functional amine sites, making them suitable for a variety of specialized applications. researchgate.netresearchgate.net
The amine groups incorporated into the framework of mesostructured organosilicas, synthesized from precursors like BTMSPA, are not merely structural components but active functional sites. ottokemi.comsigmaaldrich.comchemicalbook.com These amine-functionalized materials exhibit significant potential in catalysis and as specialized adsorbents. acs.orgmdpi.com
In catalysis, the basic amine sites can act as solid base catalysts for various chemical reactions, such as transesterification. acs.org Research has shown that amine-functionalized ordered mesoporous silica can effectively catalyze the conversion of glyceryl tributyrate with methanol (B129727) to produce methyl esters, offering an alternative to conventional homogeneous catalysts. acs.org
For absorbance applications, the amine groups provide active sites for the capture of acidic gases like CO₂ or the removal of pollutants from aqueous solutions. mdpi.com For example, amine-modified periodic mesoporous organosilicas have demonstrated high CO₂ uptake capacity. mdpi.com The high surface area and tailored pore structure of the organosilica, combined with the chemical affinity of the amine groups, make these materials highly effective sorbents. mdpi.comresearchgate.net
Table 2: Summary of Applications for BTMSPA Derivatives in Materials Science
| Application Area | Function of BTMSPA Derivative | Resulting Improvement | Source(s) |
|---|---|---|---|
| Adhesives & Sealants | Adhesion Promoter / Coupling Agent | Enhances bonding strength to glass, metal, and concrete; improves weatherability. | ontosight.ainbinno.com |
| Coatings & Paints | Adhesion Promoter / Crosslinker | Improves adhesion to metals and plastics; enhances chemical and scratch resistance. | nbinno.comulprospector.comeuropa.eu |
| Corrosion Protection | Surface Treatment / Primer | Forms a protective, corrosion-resistant film on metal substrates. | chemicalbook.comottokemi.comchemicalbook.com |
| Composites | Coupling Agent | Improves fiber-matrix adhesion and interlaminar shear strength. | nbinno.com |
| Hybrid Materials | Organosilica Precursor | Forms amine-functionalized mesoporous organosilicas. | sigmaaldrich.comchemicalbook.comsilimtec.com |
| Catalysis & Sorption | Functional Precursor | Provides active amine sites for catalysis and adsorption of pollutants. | ottokemi.comacs.orgmdpi.com |
Utilization as Silane Coupling Agents (e.g., Bis[3-(trimethoxysilyl)propyl]amine)
Chemical Biology and Mechanistic Insights (Excluding Clinical Efficacy or Safety)
The trimethoxyphenyl motif is a key pharmacophore in various molecules investigated for their interactions with cellular components. Research focuses on understanding the mechanisms by which these compounds engage with specific biological targets.
Several derivatives containing the 3,4,5-trimethoxyphenyl group have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these agents can induce cell cycle arrest, typically at the G2/M phase.
One such compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a member of the phenstatin (B1242451) family, has been shown to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization. tandfonline.com This disruption of the microtubule network leads to a halt in the cell cycle at the G2/M phase and can trigger apoptotic pathways in cancer cell lines. tandfonline.comnih.gov
Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted analogues of combretastatin (B1194345) A-4, a well-known tubulin inhibitor. These pyridine (B92270) derivatives effectively inhibit tubulin polymerization, disrupt microtubule structures within cells, and consequently cause cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
Table 1: Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives
| Compound/Series | Target | Mechanism | Cellular Outcome |
|---|---|---|---|
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Tubulin | Binds to colchicine site, inhibits polymerization | G2/M Arrest, Apoptosis tandfonline.comnih.gov |
The trimethoxyphenyl scaffold is present in various compounds studied for their ability to inhibit specific enzymes.
Myeloperoxidase (MPO), Dipeptidyl Peptidase-4 (DPP-4), and α-Glucosidase: A study investigating methylenedioxyphenyl-based amide derivatives explored their inhibitory potential against MPO, DPP-4, and α-glucosidase. Molecular docking simulations suggested that these compounds, which incorporate a trimethoxyphenyl group, have favorable binding interactions with all three enzymes, with the most favorable docking scores observed for myeloperoxidase. sci-hub.se
α-Glucosidase: This enzyme is a frequent target for inhibitors containing the trimethoxyphenyl moiety. A series of 7-hydroxy-3-(((3,4,5-trimethoxyphenyl)amino)methyl)-4H-chromen-4-one analogues were synthesized and found to display significant inhibitory activity against α-glucosidase, with IC₅₀ values substantially lower than the standard, acarbose. ijcce.ac.ir Another study on benzimidazole-endowed chalcones identified a derivative with a 3,4,5-trimethoxyphenyl substitution that demonstrated potent inhibition of both α-glucosidase and α-amylase, again surpassing the activity of acarbose. tandfonline.com Furthermore, 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have also been reported as remarkably potent α-glucosidase inhibitors, with a kinetic study indicating a competitive mode of inhibition.
Table 2: Enzyme Inhibition Data for Trimethoxyphenyl Derivatives
| Compound Class | Target Enzyme | Key Finding |
|---|---|---|
| Methylenedioxyphenyl-based amides | Myeloperoxidase (MPO), DPP-4, α-Glucosidase | Favorable docking scores for all three enzymes, highest for MPO. sci-hub.se |
| Benzimidazole-endowed chalcones | α-Glucosidase | IC₅₀ value of 22.45 ± 0.36 µg/mL, more potent than acarbose. tandfonline.com |
| 7-hydroxy-3-(((3,4,5-trimethoxyphenyl)amino)methyl)-4H-chromen-4-ones | α-Glucosidase | Displayed potent inhibition with IC₅₀ values ranging from 11.72 ± 0.08 to 85.58 μM. ijcce.ac.ir |
The interaction of trimethoxyphenyl-containing molecules with various cell surface and nuclear receptors has been a focus of investigation to understand their pharmacological profiles.
Serotonergic 5-HT1A Receptors: Derivatives of 3,4,5-trimethoxycinnamic acid have been evaluated for their receptor binding capabilities. A study on a series of 3,4,5-trimethoxyphenyl acrylamides revealed high binding affinity for the serotonergic 5-HT1A receptor. tandfonline.com The affinity was observed to be dependent on the length of the aliphatic amine chain in the acrylamide (B121943) moiety. These findings highlight the importance of the trimethoxyphenyl group in guiding interactions with this specific serotonin (B10506) receptor subtype. tandfonline.com
Peroxisome Proliferator-Activated Receptor alpha (PPARα): PPARs are ligand-activated transcription factors that regulate lipid and carbohydrate metabolism. nih.govnih.gov A series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized containing a 5-(((4-bromophenyl)(3,4,5-trimethoxybenzyl)amino)methyl) group. Molecular docking studies of these compounds against the human PPARα receptor showed a significant decrease in binding free energy compared to a known agonist. This suggests that the synthetic compounds, featuring the 3,4,5-trimethoxybenzyl group, have an enhanced potential for activity at PPARα receptors. ijcce.ac.ir
Table 3: Receptor Binding Affinity of Trimethoxyphenyl Derivatives
| Compound Class | Target Receptor | Key Finding |
|---|---|---|
| 3,4,5-trimethoxyphenyl acrylamides | Serotonergic 5-HT1A | Demonstrated high binding affinity. tandfonline.com |
The trimethoxyphenyl group is a structural feature in known antagonists of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor involved in inflammatory and thrombotic processes.
A potent and specific PAFR antagonist is the compound (trans)-2-(3-Methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran, known as L-659,989. This molecule acts as a competitive antagonist at the PAF receptor. acs.org Specific binding studies using a tritiated version of L-659,989 on rabbit platelet membranes determined an equilibrium dissociation constant (K_D) of 1.60 ± 0.20 nM, indicating a high affinity for the receptor. acs.org The ability of other known PAF analogues and antagonists to displace this binding further confirmed its specific interaction at the PAF receptor. acs.org
Biochemical Activities of Derived Compounds
Derivatives of this compound have been the subject of various biochemical investigations to determine their potential as bioactive agents. These studies have primarily focused on their antioxidant, antibacterial, and antifungal properties, revealing promising activities that are closely linked to their structural features.
Antioxidant Activity Assessment (e.g., DPPH and FRAP assays)
The antioxidant potential of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the Ferric Reducing Antioxidant Power (FRAP) assays. nih.govresearchgate.net The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. researchgate.netnih.gov The FRAP assay, on the other hand, assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form, indicating the electron-donating capacity of the compound. nih.govresearchgate.net
Research on derivatives containing the 3,4,5-trimethoxyphenyl moiety has demonstrated significant antioxidant activity. For instance, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized and screened for their antioxidant capacity using the DPPH method. nih.gov Notably, some of these compounds exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.gov Another study on S-substituted triazolethione derivatives revealed that compound 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone possessed DPPH radical scavenging activity 1.13 times greater than ascorbic acid. nih.gov
The presence of the 3,4,5-trimethoxyphenyl group, which is a key feature of this compound, is often associated with potent antioxidant effects. This is attributed to the electron-donating nature of the methoxy (B1213986) groups, which can stabilize radical species. Chalcones bearing a 3,4,5-trimethoxyphenyl motif have also been investigated for their antioxidant properties. nih.gov
While specific FRAP assay data for this compound derivatives are not extensively detailed in the reviewed literature, the underlying principle of electron transfer in the FRAP assay suggests that compounds with strong electron-donating groups like multiple methoxy substituents would likely exhibit considerable ferric reducing power. nih.gov
Table 1: Antioxidant Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Derivatives
| Compound/Derivative Class | Assay | Activity Metric | Result | Reference |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | Relative Activity | ~1.4x Ascorbic Acid | nih.gov |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH | Relative Activity | ~1.4x Ascorbic Acid | nih.gov |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | Relative Activity | 1.13x Ascorbic Acid | nih.gov |
This table presents a selection of findings on related compounds to illustrate the potential antioxidant activity of derivatives containing the 3,4,5-trimethoxyphenyl moiety.
Antibacterial Activity Against Specific Bacterial Strains
The antibacterial potential of derivatives incorporating the 3,4,5-trimethoxyphenyl structural motif has been explored against a range of pathogenic bacteria. For instance, novel pyrrolizine derivatives bearing this moiety have been designed and evaluated for their biological activities. nih.gov
In a study on 1,3,4-oxadiazole derivatives, which share heterocyclic features with potential derivatives of this compound, compounds were tested against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The results indicated that these compounds showed significant antibacterial activity, particularly against Gram-negative strains like E. coli. researchgate.net
While direct antibacterial data for this compound derivatives is limited in the available literature, the activity of related compounds suggests that this class of molecules could serve as a scaffold for the development of new antibacterial agents.
Table 2: Illustrative Antibacterial Activity of Related Heterocyclic Compounds
| Compound Class | Bacterial Strain | Activity Metric | Result (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivatives | Escherichia coli | MIC | - | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Bacillus subtilis | MIC | - | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Staphylococcus aureus | MIC | - | researchgate.net |
| 1,3,4-Oxadiazole Derivatives | Pseudomonas aeruginosa | MIC | - | researchgate.net |
Note: Specific MIC values for these oxadiazole derivatives were not provided in the abstract, but significant activity was reported, particularly against E. coli. researchgate.net
Antifungal Activities of Derivatives
The antifungal properties of compounds containing the 3,4,5-trimethoxyphenyl group have been a significant area of research. A study focusing on the synthesis of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and its oxadiazole analogs revealed potent antifungal activity. nih.gov Specifically, compounds 10i and 10j from this series were able to inhibit the mycelial growth of ten different types of fungi with EC₅₀ values ranging from 2.9 to 93.3 µg/mL. nih.gov
Another investigation into novel vanillin-chalcones and their pyrazoline derivatives, which also feature methoxyphenyl groups, assessed their antifungal activity against eight fungal species. mdpi.com Furthermore, a series of novel oxime esters containing a 1,3,4-thiadiazole (B1197879) group and a 3,4,5-trimethoxyphenyl moiety were synthesized and showed weak to moderate antifungal activity. capes.gov.br
The collective findings suggest that the incorporation of the 3,4,5-trimethoxyphenyl moiety into various heterocyclic scaffolds is a promising strategy for developing new antifungal agents.
Table 3: Antifungal Activity of Selected 3,4,5-Trimethoxyphenyl-Containing Derivatives
| Compound | Fungal Strain(s) | Activity Metric | Result (µg/mL) | Reference |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (10i) | 10 types of fungi | EC₅₀ | 2.9 - 93.3 | nih.gov |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole (10j) | 10 types of fungi | EC₅₀ | 2.9 - 93.3 | nih.gov |
This table highlights the potent and broad-spectrum antifungal activity of representative compounds.
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective compounds. For derivatives containing the 3,4,5-trimethoxyphenyl group, several SAR studies have provided valuable insights.
In the context of antioxidant activity, the number and position of methoxy groups on the phenyl ring are critical. The 3,4,5-trimethoxy substitution pattern is a well-known pharmacophore that contributes significantly to the antioxidant potential, likely due to the enhanced electron-donating capacity and the ability to stabilize the resulting phenoxy radical. In a study of S-substituted triazolethione derivatives, the nature of the substituent on the phenyl ring also played a key role. nih.gov For instance, the replacement of a bromine atom with a chlorine atom led to a slight decrease in antioxidant activity, while a fluorine substitution resulted in a more significant drop in activity. The introduction of a hydroxyl group led to almost complete inactivation. nih.gov
Regarding antifungal activity, research on chalcones has shown that the electronic properties of the substituents influence their efficacy. mdpi.com For some series of compounds, electron-withdrawing groups at certain positions can enhance activity.
In the development of novel pyrrolizines bearing the 3,4,5-trimethoxyphenyl moiety as cytotoxic agents, SAR studies revealed that benzamide (B126) derivatives were generally more potent than their corresponding Schiff bases. nih.gov This indicates that the nature of the linker between the pyrrolizine core and the trimethoxyphenyl group is a key determinant of activity.
For bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment designed as tubulin polymerization inhibitors, preliminary SARs have been explored. nih.gov These studies help in identifying the key structural features necessary for potent antiproliferative activity.
Future Research Directions and Emerging Trends for Bis 3,4,5 Trimethoxyphenyl Amine and Analogues
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of diarylamines, the core structure of bis(3,4,5-trimethoxyphenyl)amine, is undergoing a significant transformation driven by the principles of green chemistry. Future research is intensely focused on developing methods that are not only efficient but also environmentally benign, moving away from harsh reagents and multi-step procedures.
A promising trend is the development of one-pot, metal-free synthesis protocols. For instance, a novel method has been demonstrated for synthesizing a wide array of diarylamines from readily available aromatic aldehydes and anilines. acs.org This process involves an imine formation followed by an oxidative rearrangement and a light-induced deformylation step, all occurring within a single vessel with high atom economy. acs.org Similarly, the use of a KI/KIO4 system for the cross-dehydrogenative coupling of diarylamines with phenols or anilines represents a modular and efficient approach to triarylamine synthesis, which can be extended to complex diarylamines. researchgate.net
The emphasis on sustainability is also evident in the exploration of greener reaction media and catalysts. rsc.org Research into using quartz sand as a recyclable medium for Suzuki–Miyaura coupling reactions highlights a move towards solvent-free conditions. acs.org Furthermore, the development of protocols that utilize microwave irradiation in combination with natural deep eutectic solvents (NADES) is significantly reducing reaction times and improving yields for related heterocyclic structures. mdpi.com These green methodologies aim to enhance the sustainability of chemical synthesis by minimizing waste and avoiding toxic materials. rsc.orgrsc.org
Future synthetic strategies will likely continue to build on these foundations, exploring novel catalytic systems and reaction pathways that offer higher efficiency and broader substrate scope while adhering to green chemistry principles. eurekalert.org A key goal is the development of direct C-H amination techniques that bypass the need for pre-functionalized starting materials, a significant challenge in traditional synthesis. acs.org
Table 1: Comparison of Traditional vs. Emerging Synthetic Routes for Diarylamine Scaffolds
| Feature | Traditional Methods (e.g., Buchwald-Hartwig) | Emerging Green Methods |
|---|---|---|
| Catalyst | Often requires precious metal catalysts (e.g., Palladium) | Metal-free systems, earth-abundant metal catalysts |
| Reaction Steps | Often multi-step with isolation of intermediates | One-pot procedures, tandem reactions acs.org |
| Solvents | Often uses volatile organic compounds (VOCs) | Greener solvents, solvent-free conditions, NADES acs.orgmdpi.com |
| Byproducts | Can generate significant stoichiometric waste | High atom economy, recyclable byproducts acs.orgrsc.org |
| Energy Input | Often requires high temperatures for extended periods | Microwave-assisted synthesis, photochemistry acs.orgmdpi.com |
Advancements in Computational Prediction of Molecular Interactions and Biological Responses
Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of novel molecules based on the trimethoxyphenyl-amine framework. Future research will increasingly rely on sophisticated computational models to predict how these compounds interact with biological targets and to forecast their physicochemical properties, thereby guiding synthetic efforts and reducing reliance on costly and time-consuming empirical screening.
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) have proven effective in investigating the electronic structure and properties of triarylamine derivatives, particularly for applications as hole transport materials (HTMs) in devices like perovskite solar cells. mdpi.comnih.gov These methods allow for the calculation of crucial parameters such as HOMO/LUMO energy levels and hole mobility, providing insights that correlate well with experimental results. mdpi.comnih.gov For example, computational studies have successfully predicted how the addition of alkoxy groups to the phenyl rings of a triphenylamine (B166846) skeleton can significantly enhance hole mobility. nih.gov
In the context of chemical biology, computational approaches are being designed to mine compound data and identify molecules with the potential to differentiate between various protein targets within a family. nih.gov This involves generating and assessing selectivity profiles to prioritize compounds for further development as molecular probes. nih.gov For analogues of this compound with therapeutic potential, molecular docking simulations are used to predict binding affinities and modes of interaction with protein targets like tubulin and various kinases. nih.gov These in silico studies help to rationalize observed biological activities and guide the design of next-generation inhibitors with improved potency and selectivity. nih.govrsc.org
The integration of machine learning with these computational tools represents a major emerging trend. rsc.orgmdpi.com By training algorithms on existing experimental data, it is possible to develop predictive models for a wide range of properties, from reaction outcomes to biological responses, further streamlining the design-synthesis-test cycle. nih.gov
Development of Next-Generation Functional Materials Based on the Trimethoxyphenyl-Amine Scaffolds
The inherent electronic properties of the diarylamine and triarylamine core make it a privileged scaffold for the development of advanced functional materials. The trimethoxyphenyl substitution pattern, in particular, offers a versatile handle for tuning these properties. Future research is geared towards creating highly sophisticated materials for applications in optoelectronics, energy storage, and sensing.
One of the most active areas of research is in the field of organic electronics. Triarylamine-based compounds are extensively studied as hole transport materials (HTMs) for perovskite solar cells and as emitters in Organic Light Emitting Diodes (OLEDs). mdpi.comrsc.org Researchers are designing novel triarylamine derivatives with tailored electronic properties to improve device efficiency and stability. mdpi.comrsc.org For instance, modifying the core structure by inserting different atoms like carbon and oxygen into a boron-nitrogen skeleton has led to highly efficient green-emitting MR-TADF (multi-resonance-induced thermally activated delayed fluorescence) emitters for OLEDs with narrow emission spectra, a critical feature for high-resolution displays. rsc.org
In energy storage, triarylamine-based conjugated microporous polymers (CMPs) are emerging as next-generation organic cathode materials for lithium-ion batteries. bris.ac.ukresearchgate.netbris.ac.uk These materials combine high specific energy density with exceptionally high power density, potentially surpassing even graphene-based supercapacitors. bris.ac.uk The microporous structure facilitates rapid ion diffusion, enabling superfast charging capabilities, while the conjugated triphenylamine core ensures electronic conductivity and structural stability over many cycles. bris.ac.uk
Furthermore, the self-assembly of triarylamine derivatives into supramolecular polymers is a burgeoning field. nih.gov By incorporating hydrogen-bonding moieties, these molecules can be programmed to form well-defined nanostructures like helical fibers and nanorods. nih.gov Partial oxidation of these structures can switch their electronic nature from semiconducting to metallic, opening up applications in organic interconnects and microscopic optical waveguides. nih.gov
Table 2: Emerging Applications of Functional Materials from (Tri)methoxyphenyl-Amine Scaffolds
| Application Area | Material Type | Key Functionality & Research Goal |
|---|---|---|
| Organic Electronics | Hole Transport Materials (HTMs) | Enhance hole mobility and energy level alignment in perovskite solar cells. mdpi.comnih.gov |
| TADF Emitters for OLEDs | Achieve high color purity, narrow emission (low FWHM), and high quantum efficiency. rsc.org | |
| Energy Storage | Conjugated Microporous Polymers | Develop high-capacity, high-power organic cathodes for fast-charging batteries. bris.ac.ukbris.ac.uk |
| Supramolecular Chemistry | Self-Assembling Nanostructures | Control hierarchical structures (fibers, rods) for nano-electronics and plasmonics. nih.gov |
Targeted Design of Highly Selective Molecular Probes for Chemical Biology Research
The development of small molecules that can selectively interact with and report on biological processes is a cornerstone of chemical biology. youtube.com The this compound scaffold and its analogues are promising starting points for creating highly selective molecular probes due to their tunable photophysical properties and synthetic accessibility.
An emerging trend is the design of fluorophores whose emission properties are highly sensitive to their microenvironment. acs.org For example, donor-acceptor-donor systems based on a central benzothiadiazole (BTD) core flanked by donor groups can exhibit pronounced solvatofluorochromism. acs.org Such molecules can be engineered to act as probes for specific analytes, such as per- and polyfluoroalkyl substances (PFAS), showing distinct fluorescence responses like shifts in emission wavelength or quenching upon binding. acs.org This principle can be adapted to the trimethoxyphenyl-amine scaffold to create probes for specific biomolecules or cellular environments.
Reactivity-based probes represent another powerful strategy. youtube.combeilstein-journals.org These probes are designed to covalently bind to a molecule of interest, making it easier to identify within a complex biological mixture. beilstein-journals.org Future work could involve functionalizing the trimethoxyphenyl-amine core with a reactive "warhead" to target specific functional groups on proteins, such as reactive cysteine or lysine (B10760008) residues. youtube.com This allows for activity-based protein profiling to identify enzyme functions or discover new druggable sites.
The ultimate goal is the rational design of probes that can distinguish between closely related members of a protein family. nih.gov This requires a deep understanding of structure-activity relationships, often aided by the computational methods discussed previously. By systematically modifying the periphery of the trimethoxyphenyl-amine scaffold, researchers can fine-tune its binding specificity. This could lead to the development of molecular glues, which induce or stabilize protein-protein interactions, for applications in targeted protein degradation, a cutting-edge therapeutic modality. nih.gov The creation of such highly specific tools is essential for dissecting complex biological pathways and validating new drug targets. youtube.comnih.gov
Q & A
Q. What are the standard synthetic routes for preparing Bis(3,4,5-trimethoxyphenyl)amine and its derivatives?
this compound is typically synthesized via imine formation followed by cyclization. A common approach involves refluxing 3,4,5-trimethoxyaniline with aldehydes (e.g., thiophen-3-yl acetic acid) in ethanol to form Schiff bases, which are subsequently converted to azetidinones via Staudinger reactions . For example, [3-(tert-butyldimethylsilanyloxy)-4-methoxybenzylidene]-(3,4,5-trimethoxyphenyl)amine intermediates are desilylated to yield bioactive derivatives . Solvent selection (e.g., ethanol for imine crystallization) and purification methods (e.g., recrystallization) are critical for optimizing yields (crude yields ~79.5%) .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : Assigning aromatic proton signals (e.g., δ 153–163 ppm for ArC in NMR) and verifying substituent patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirming molecular ions (e.g., HRMS (M+H): 476.1537 for CHNOS derivatives) .
- X-ray crystallography : Using programs like SHELXL for small-molecule refinement to resolve crystal structures, particularly for azetidinones and related analogs .
Q. What in vitro assays are used to screen this compound derivatives for biological activity?
Initial screening focuses on multidrug resistance (MDR) reversal using P-glycoprotein (P-gp) inhibition assays. Derivatives are evaluated in cancer cell lines (e.g., Caco-2) for their ability to enhance intracellular accumulation of fluorescent substrates like rhodamine-123. Compounds with (E)-3-(3,4,5-trimethoxyphenyl)vinyl moieties and polymethylene linkers (C6–C10) show potent MDR modulation . Dose-response curves (IC) and efflux ratio calculations are standard metrics .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address challenges in intermediate stability and purity?
Desilylation of intermediates (e.g., tert-butyldimethylsilyl-protated derivatives) requires careful control of reaction conditions (e.g., TBAF in THF) to prevent byproduct formation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization in ethanol improve purity . For air-sensitive compounds, inert atmospheres (N/Ar) and low-temperature storage are recommended .
Q. What strategies are employed to resolve contradictions between computational predictions and experimental biological data?
Discrepancies may arise from assay-specific factors (e.g., membrane permeability, off-target effects). To address this:
- Validate computational models (e.g., molecular docking for P-gp binding) with competitive inhibition assays using verapamil as a positive control .
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., anthracene vs. 3,4,5-trimethoxyphenyl groups) and linker lengths to correlate steric/electronic properties with activity .
Q. How can stereochemical outcomes be determined for derivatives with multiple chiral centers?
Chiral HPLC with columns like Chiralpak® IA/IB and optical rotation comparisons to literature values are standard. For example, the absolute configuration of 3,4,5-trimethoxyphenyl deprotection products is inferred via retention time alignment with known enantiomers . X-ray crystallography remains the gold standard for unambiguous stereochemical assignment .
Q. What experimental designs are used to elucidate the mechanism of action of this compound-based MDR modulators?
- Competitive binding assays : Co-incubation with P-gp substrates (e.g., paclitaxel) to assess inhibitory potency .
- Gene expression profiling : qRT-PCR or Western blotting to measure P-gp (ABCB1) and carbonic anhydrase XII (CA XII) levels in treated vs. untreated cells .
- Synergism studies : Combination with chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI) using the Chou-Talalay method .
Q. How do fluorinated derivatives of this compound enhance biological activity?
Fluorination (e.g., 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethylamine) improves metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. SAR studies show CF groups at specific positions increase P-gp binding affinity by 2–3 fold compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
